molecular formula C7H7BrINO B2499427 5-Bromo-3-iodo-2-methoxyaniline CAS No. 1845713-72-5

5-Bromo-3-iodo-2-methoxyaniline

Cat. No.: B2499427
CAS No.: 1845713-72-5
M. Wt: 327.947
InChI Key: OTGQKBAIDRKHNX-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxyaniline is a halogenated aniline derivative characterized by a methoxy group at position 2, bromine at position 5, and iodine at position 3 on the aromatic ring. Its molecular formula is C₇H₇BrINO (molecular weight: ~324.95 g/mol). This compound is structurally significant due to the synergistic effects of its substituents: the electron-donating methoxy group enhances aromatic ring reactivity, while the heavy halogens (Br, I) facilitate participation in cross-coupling reactions, such as Suzuki or Ullmann couplings.

Properties

IUPAC Name

5-bromo-3-iodo-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQKBAIDRKHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methoxyaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method involves the bromination and iodination of 2-methoxyaniline. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to achieve selective substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted aniline derivatives .

Scientific Research Applications

5-Bromo-3-iodo-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-5-methoxyaniline (CAS 16618-68-1)

Molecular Formula: C₇H₈BrNO | Molecular Weight: 202.05 g/mol

  • Structural Differences : Lacks the iodine substituent at position 3 and has a bromine at position 3 instead of position 3.
  • Reactivity : The absence of iodine reduces its utility in iodination or heavy halogen-mediated reactions. The bromine at position 3 may sterically hinder electrophilic substitution compared to the target compound.

5-Bromo-2-methoxy-3-methylpyridine

Molecular Formula: C₇H₇BrNO (inferred from ) | Molecular Weight: ~217.04 g/mol

  • Structural Differences : Replaces the aniline (-NH₂) group with a pyridine ring, introducing a nitrogen atom at position 1. The methyl group at position 3 adds steric bulk.
  • Reactivity : The pyridine ring’s electron-deficient nature alters reactivity compared to aniline derivatives. The methyl group may stabilize intermediates in catalysis.
  • Applications : Pyridine derivatives are common in ligands for metal-catalyzed reactions or as building blocks in medicinal chemistry.

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS not provided)

Molecular Formula: C₁₄H₁₁BrFNO₂ | Molecular Weight: 324.15 g/mol

  • Structural Differences : Incorporates a benzamide backbone with a fluorine substituent and a methoxyphenyl group, diverging from the aniline core.
  • Reactivity : The amide group enables hydrogen bonding, while fluorine enhances metabolic stability in drug design.
  • Applications : Likely explored in drug discovery for its balanced lipophilicity and halogen-mediated binding.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
5-Bromo-3-iodo-2-methoxyaniline C₇H₇BrINO 324.95 Br (C5), I (C3), OCH₃ (C2), NH₂ Iodine enables cross-coupling; NH₂ nucleophilic
3-Bromo-5-methoxyaniline C₇H₈BrNO 202.05 Br (C3), OCH₃ (C5), NH₂ Limited halogen diversity; steric hindrance
5-Bromo-2-methoxy-3-methylpyridine C₇H₇BrNO 217.04 Br (C5), OCH₃ (C2), CH₃ (C3) Pyridine ring electron-deficient; methyl stabilizes intermediates
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 F (C2), OCH₃ (phenyl), amide Amide H-bonding; fluorine enhances bioavailability

Biological Activity

5-Bromo-3-iodo-2-methoxyaniline is a halogenated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal and organic chemistry. This compound is characterized by the presence of bromine and iodine substituents, which significantly influence its chemical reactivity and biological interactions.

The synthesis of this compound typically involves multi-step reactions starting from 2-methoxyaniline. Common methods include bromination and iodination under controlled conditions to achieve selective substitution. The presence of both halogens enhances the compound's reactivity, making it a valuable building block in organic synthesis, especially in drug development and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms can influence the compound's binding affinity to proteins and enzymes, potentially leading to inhibition or activation of specific biological pathways. For instance, studies suggest that compounds with similar structures can inhibit enzyme activity or disrupt cellular processes, making them candidates for further pharmacological exploration .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Another significant area of interest is the anticancer potential of this compound. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, structure-activity relationship (SAR) studies have identified related compounds that demonstrate cytotoxic effects against human tumor cell lines, suggesting that similar derivatives may also possess significant anticancer properties .

Case Studies

Several case studies provide insights into the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various strains of bacteria, showing a notable reduction in bacterial growth at certain concentrations, thus supporting its potential use as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : In a cytotoxicity evaluation against a panel of human tumor cell lines, compounds related to this compound exhibited varying degrees of efficacy, with some derivatives showing IC50 values in the low micromolar range .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compound StructureModerateHigh
5-Bromo-2-methoxyaniline StructureLowModerate
3-Iodo-2-methoxyaniline StructureHighLow

This table illustrates how the presence of both bromine and iodine in this compound contributes to its enhanced biological activities compared to other derivatives.

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